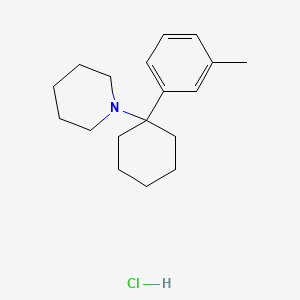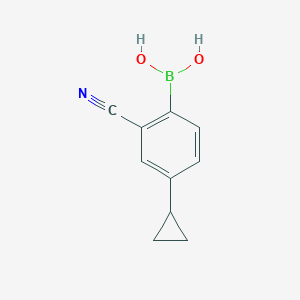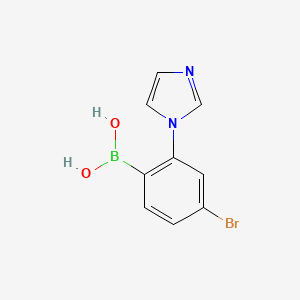
1-(Oct-2-EN-2-YL)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oct-2-EN-2-YL)naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with an octenyl group. This compound is part of the larger family of naphthalene derivatives, which are known for their diverse applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oct-2-EN-2-YL)naphthalene typically involves the alkylation of naphthalene with an octenyl halide under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows: [ \text{Naphthalene} + \text{Octenyl Halide} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Oct-2-EN-2-YL)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.
Reduction: Hydrogenation can reduce the double bond in the octenyl group, yielding saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid.
Major Products:
Oxidation: Naphthoquinones and other oxygenated naphthalene derivatives.
Reduction: Saturated naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Oct-2-EN-2-YL)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Oct-2-EN-2-YL)naphthalene involves its interaction with molecular targets through its naphthalene ring and octenyl group. The compound can participate in various chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
- 1-(1-Octen-2-yl)naphthalene
- 2-(Oct-1-en-1-yl)naphthalene
- 1-Phenyl-2-methyl-oct-1-ene
Comparison: 1-(Oct-2-EN-2-YL)naphthalene is unique due to its specific substitution pattern, which can influence its reactivity and interactions. Compared to other similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct chemical reactivity.
Eigenschaften
CAS-Nummer |
101720-91-6 |
|---|---|
Molekularformel |
C18H22 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
1-oct-2-en-2-ylnaphthalene |
InChI |
InChI=1S/C18H22/c1-3-4-5-6-10-15(2)17-14-9-12-16-11-7-8-13-18(16)17/h7-14H,3-6H2,1-2H3 |
InChI-Schlüssel |
BTYVIZZQOYWDND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=C(C)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-difluoro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B14083714.png)
![[(1-Methylcyclohexyl)methylidyne]phosphane](/img/structure/B14083720.png)
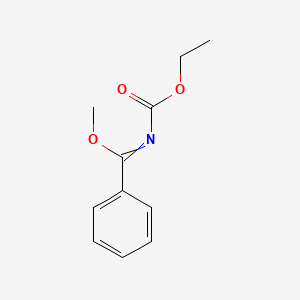

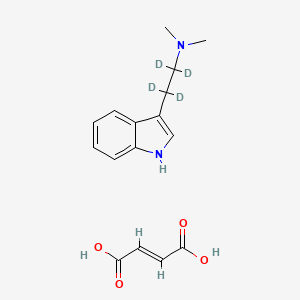
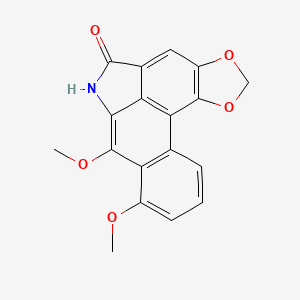
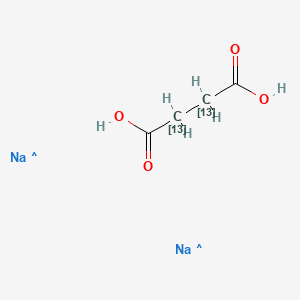
![Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]-](/img/structure/B14083767.png)
![7-Fluoro-1-(3-hydroxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083773.png)
